molecular formula C8H10FNO B14839695 5-(Dimethylamino)-2-fluorophenol

5-(Dimethylamino)-2-fluorophenol

Cat. No.: B14839695
M. Wt: 155.17 g/mol
InChI Key: POTGISXUYOOQRJ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-fluorophenol is a fluorinated phenolic compound featuring a dimethylamino group (-N(CH₃)₂) at the 5-position and a fluorine atom at the 2-position of the benzene ring. This structure combines electron-donating (dimethylamino) and electron-withdrawing (fluoro) substituents, creating unique electronic and steric properties. The compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and bioactive molecules. For instance, it serves as a precursor for nitrosophenol derivatives (e.g., 5-(dimethylamino)-2-nitrosophenol) with reported applications in antitumor research .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

5-(dimethylamino)-2-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3

InChI Key

POTGISXUYOOQRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-(Dimethylamino)-2-fluorophenol may involve large-scale chemical reactions using automated systems to ensure precision and efficiency. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

5-(Dimethylamino)-2-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to interact with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 5-(dimethylamino)-2-fluorophenol with structurally related compounds, focusing on substituent effects, synthesis efficiency, and biological activity.

Substituent Type: Amino vs. Alkyl/Methoxy Groups

  • 5-Fluoro-2-methylphenol (): Replacing the dimethylamino group with a methyl group eliminates the electron-donating amino functionality. Methyl groups exert weaker inductive effects, reducing the compound’s capacity to stabilize charge in reactive intermediates. This substitution also decreases solubility in polar solvents compared to the dimethylamino analog.
  • The para-dimethylamino group enhances electron donation, leading to higher polymerization reactivity in resin systems compared to ortho-substituted derivatives like this compound .

Substituent Position: Ortho vs. Para/Meta

  • Molecular weight increases slightly (145.11 g/mol vs. 155.16 g/mol for this compound), which may affect solubility .
  • 3-{5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol (OX5, ): A dimethylamino group at the para position (relative to the oxadiazole ring) demonstrates superior cytotoxic activity (IC₅₀ = 24.14 µM) compared to meta-substituted analogs. This suggests that the position of the dimethylamino group relative to other functional groups critically impacts bioactivity .

Alkyl Group Size on Amino Substituents

  • 5-(Diethylamino)-2-nitrosophenol (): Replacing dimethylamino with diethylamino reduces synthesis yield (83% vs. 86% for the dimethylamino analog), likely due to increased steric hindrance during nitroso group formation. The larger ethyl groups may also hinder intermolecular interactions in crystal packing or binding to biological targets .

Reactivity in Polymerization

  • Ethyl 4-(dimethylamino)benzoate vs. 2-(dimethylamino)ethyl methacrylate (): The para-substituted dimethylamino group in ethyl 4-(dimethylamino)benzoate promotes a higher degree of conversion (73%) in resins than ortho-substituted analogs. This highlights the electronic advantages of para-substitution for photoinitiator systems .

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